

# spectroscopic comparison of nitrobenzoic acid isomers

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## Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzoic acid

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## A Spectroscopic Comparison of Nitrobenzoic Acid Isomers: A Guide for Researchers

For scientists and professionals engaged in drug development and chemical research, a precise understanding of molecular structure is paramount. The three isomers of nitrobenzoic acid—2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid—serve as fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. Although these isomers share the same chemical formula, the positional variance of the nitro (-NO<sub>2</sub>) and carboxylic acid (-COOH) groups on the benzene ring imparts distinct physicochemical properties and, consequently, unique spectroscopic signatures.

This guide provides an objective, data-driven comparison of the spectroscopic characteristics of these three isomers, focusing on Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The presented experimental data is intended to aid researchers in the unambiguous identification, characterization, and quality control of these critical chemical entities.

## Data Presentation

The following tables summarize the key quantitative data from the spectroscopic analysis of the 2-, 3-, and 4-nitrobenzoic acid isomers. These distinct spectral fingerprints are a direct result of the different electronic environments and vibrational modes dictated by the substituent positions on the benzene ring.<sup>[1]</sup>

## Infrared (IR) Spectroscopy

The IR spectra of the nitrobenzoic acid isomers are characterized by absorption bands corresponding to the vibrational modes of the carboxylic acid and nitro functional groups, as well as the benzene ring.<sup>[1]</sup>

Functional Group	Vibrational Mode	2-Nitrobenzoic Acid (cm <sup>-1</sup> )	3-Nitrobenzoic Acid (cm <sup>-1</sup> )	4-Nitrobenzoic Acid (cm <sup>-1</sup> )
O-H (Carboxylic Acid)	Stretching (broad)	~3200-2500	~3100-2500	~3100-2500
C=O (Carboxylic Acid)	Stretching	~1700	~1700	~1700
N-O (Nitro Group)	Asymmetric Stretching	~1530	~1530	~1525
N-O (Nitro Group)	Symmetric Stretching	~1350	~1350	~1345
C-H (Aromatic)	Stretching	~3100-3000	~3100-3000	~3100-3000

Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in each isomer. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

<sup>1</sup>H NMR Spectral Data (DMSO-d<sub>6</sub>, ppm)

Isomer	Aromatic Protons (ppm)	Carboxylic Acid Proton (ppm)
2-Nitrobenzoic Acid	8.11–7.92 (m, 2H), 7.40–7.21 (m, 2H)	13.06 (s, 1H)
3-Nitrobenzoic Acid	9.08–8.88 (m, 1H), 8.51 (ddd, J = 8.2, 2.3, 1.1 Hz, 1H), 8.50 – 8.45 (m, 1H), 7.75 (dd, J = 10.0, 6.0 Hz, 1H)	10.37 (s, 1H)
4-Nitrobenzoic Acid	8.33–8.30 (m, 2H), 8.20–8.13 (m, 2H)	13.64 (s, 1H)

#### <sup>13</sup>C NMR Spectral Data (DMSO-d<sub>6</sub>, ppm)

Isomer	Aromatic and Carbonyl Carbons (ppm)
2-Nitrobenzoic Acid	166.84, 166.37, 164.38, 132.59, 127.83, 116.14
3-Nitrobenzoic Acid	170.06, 148.39, 135.79, 130.96, 129.92, 128.37, 125.25
4-Nitrobenzoic Acid	166.27, 150.47, 136.89, 131.15, 124.16

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The position of the nitro group influences the absorption maxima ( $\lambda_{\text{max}}$ ).[\[1\]](#)

Isomer	$\lambda_{\text{max}}$ (nm) in Ethanol
2-Nitrobenzoic Acid	~250-350
3-Nitrobenzoic Acid	215, 255
4-Nitrobenzoic Acid	254

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may need to be optimized.[\[1\]](#)

## Fourier-Transform Infrared (FT-IR) Spectroscopy

**Sample Preparation:** Solid samples of the nitrobenzoic acid isomers were prepared as KBr pellets. A small amount of the sample (1-2 mg) was ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[\[1\]](#)[\[2\]](#)

**Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer.[\[1\]](#)

**Data Acquisition:** The spectrum was recorded in the mid-IR region ( $4000\text{-}400\text{ cm}^{-1}$ ) by co-adding a number of scans (e.g., 32 or 64) at a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.[\[1\]](#)[\[2\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** Approximately 5-10 mg of the nitrobenzoic acid isomer was dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) in an NMR tube.

Tetramethylsilane (TMS) was used as an internal standard (0 ppm).[\[1\]](#)

**Instrumentation:** A nuclear magnetic resonance spectrometer (e.g., 400 MHz or 500 MHz).[\[1\]](#)[\[3\]](#)

**Data Acquisition:** Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired. For  $^1\text{H}$  NMR, standard acquisition parameters were used. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment was performed to simplify the spectrum.[\[1\]](#)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

**Sample Preparation:** Stock solutions of each nitrobenzoic acid isomer were prepared by dissolving a known mass of the compound in a specific volume of ethanol. These stock solutions were then diluted to an appropriate concentration to ensure that the absorbance values were within the linear range of the instrument (typically 0.1-1.0).[\[1\]](#)

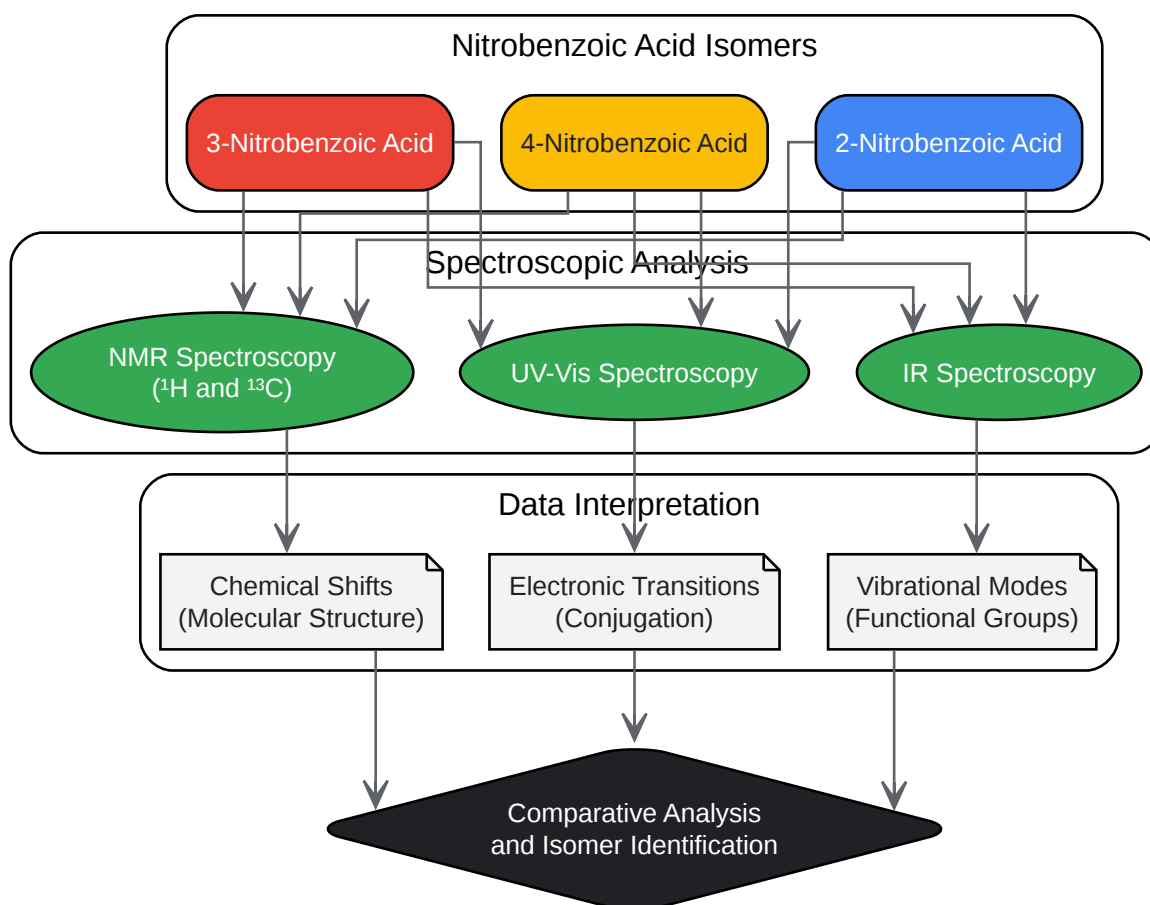
**Instrumentation:** A UV-Vis spectrophotometer.[\[1\]](#)

Data Acquisition: The absorbance was measured over a wavelength range of approximately 200-400 nm, using ethanol as the reference solvent.

## Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the nitrobenzoic acid isomers.

Workflow for Spectroscopic Comparison of Nitrobenzoic Acid Isomers



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Caption: Workflow for the spectroscopic comparison of nitrobenzoic acid isomers.

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